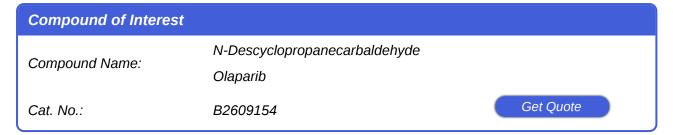


Characterization of Olaparib Impurities by NMR and MS: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1] The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or exposure to stress conditions such as acid, base, oxidation, heat, and light.[2] Regulatory agencies require stringent control and characterization of these impurities.

This application note provides detailed protocols for the identification and characterization of Olaparib impurities using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are powerful tools for elucidating the chemical structures of unknown impurities and degradation products.[3]

Data Presentation: Olaparib Impurities

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. The following tables summarize the key impurities of Olaparib identified under acidic, basic (alkaline), and oxidative stress conditions.

Table 1: Olaparib Degradation Products Identified by LC-MS[3][4]



Impurity Name/ID	Stress Condition	Molecular Formula	[M+H]+ (m/z)
DP-O1	Basic Hydrolysis	C16H14FN2O3	299.0833
DP-O2	Basic Hydrolysis	C20H19FN4O2	367
DP-O4	Oxidative Degradation	C24H23FN4O4	450.47
Degradant Product 1 (DP1)	Acidic Hydrolysis	Not Specified	Not Specified
Degradant Product 2 (DP2)	Acidic Hydrolysis	Not Specified	Not Specified
Impurity A (IMP-A)	Thermal	C24H21FN2O4	409
Impurity B (IMP-B)	Thermal	Not Specified	417
Impurity C (IMP-C)	Thermal	Not Specified	326

Note: The chemical structures for some of these impurities are provided in the references. DP-O1 results from the hydrolysis of the amide bond.[3]

Table 2: Quantitative Analysis of Olaparib and its Degradation Products under Stress Conditions[5]

Stress Condition	% Olaparib Remaining	% Degradation
Acidic (5 M HCl, 30 min)	87.31	12.69
Alkaline (5 M NaOH, 30 min)	97.40	2.60
Oxidative (30% H ₂ O ₂ , 30 min)	Not specified	2.55
Thermal	Stable	No degradation
Photolytic	Stable	No degradation

Experimental Protocols



Mass Spectrometry (MS) Protocol for Impurity Identification

This protocol outlines a general method for the identification and characterization of Olaparib impurities using Liquid Chromatography-Mass Spectrometry (LC-MS).

- 1. Sample Preparation (Forced Degradation)[3][5]
- Acid Hydrolysis: Dissolve Olaparib in a suitable solvent (e.g., acetonitrile/water mixture) and add 1 M HCl. Heat at 60°C for a specified time (e.g., up to 48 hours). Neutralize the solution before injection.
- Base Hydrolysis: Dissolve Olaparib in a suitable solvent and add 1 M NaOH. Heat at 60°C for a specified time (e.g., up to 360 minutes). Neutralize the solution before injection.
- Oxidative Degradation: Dissolve Olaparib in a suitable solvent and add 15% H₂O₂. Heat at 60°C for a specified time (e.g., up to 360 minutes). Quench the reaction if necessary and dilute before injection.
- 2. LC-MS/MS System and Conditions[6]
- LC System: UHPLC or HPLC system.
- Column: A C18 column (e.g., InertSustain C18, 250 x 4.6 mm, 5 μm) is commonly used.
- Mobile Phase: A gradient of 10 mM ammonium acetate (pH 4.5) and acetonitrile is a suitable mobile phase.[2]
- Flow Rate: 1 mL/min.[2]
- Injection Volume: 5-20 μL.
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) or a triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.



- MS Method: Full scan for impurity detection and product ion scan (tandem MS) for structural elucidation.
- MRM Transitions (for quantification): For Olaparib, m/z 435.22 → 366.96.
- 3. Data Analysis
- Process the chromatograms to identify peaks corresponding to Olaparib and its impurities.
- Extract the mass spectra for each impurity peak.
- Determine the accurate mass and elemental composition of the molecular ion.
- Analyze the fragmentation pattern in the MS/MS spectra to propose the structure of the impurity.

Nuclear Magnetic Resonance (NMR) Protocol for Structure Elucidation

This protocol provides a general framework for the structural confirmation of isolated Olaparib impurities using NMR spectroscopy.

- 1. Sample Preparation
- Isolate the impurity of interest using preparative HPLC.
- Ensure the isolated sample is free of residual solvents from the purification process by drying under high vacuum.
- Dissolve 5-10 mg of the purified impurity in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
- 2. NMR Spectrometer and Experiments
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- 1D NMR Experiments:



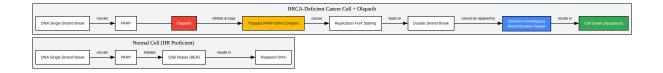
- ¹H NMR: To determine the number and types of protons and their splitting patterns.
- ¹³C NMR: To determine the number and types of carbon atoms.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond protoncarbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.
- 3. Data Processing and Structure Elucidation
- Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
- Reference the spectra to the residual solvent peak.
- Integrate the ¹H NMR signals to determine the relative number of protons.
- Analyze the chemical shifts, coupling constants, and correlations from the 1D and 2D spectra to piece together the molecular structure of the impurity.

Signaling Pathway and Experimental Workflow Olaparib Mechanism of Action: PARP Trapping

Olaparib's primary mechanism of action involves the inhibition of PARP enzymes, which are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, Olaparib leads to the accumulation of SSBs, which are converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality.[1] A key aspect



of this mechanism is "PARP trapping," where the inhibited PARP enzyme remains bound to the DNA, creating a toxic lesion that further disrupts DNA replication and repair.



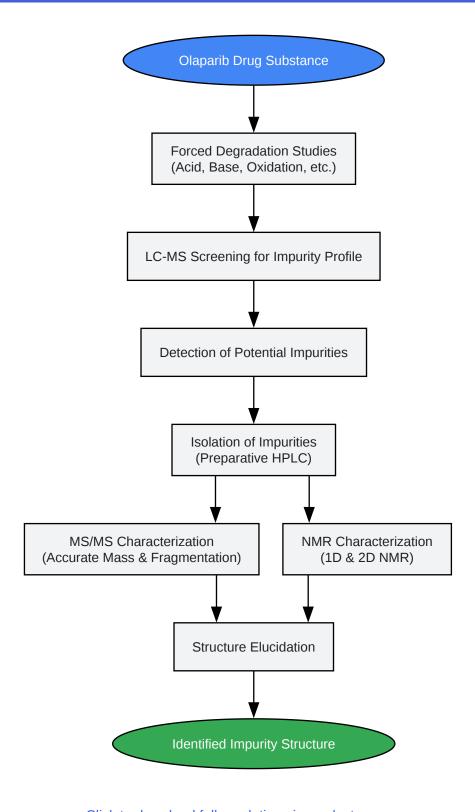
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Caption: Mechanism of Olaparib via PARP trapping and synthetic lethality.

Experimental Workflow for Impurity Characterization

The logical flow for identifying and characterizing impurities in a drug substance like Olaparib involves a multi-step process that combines separation and spectroscopic techniques.





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Caption: Workflow for the characterization of Olaparib impurities.



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